![molecular formula C18H15N3O2S B2501186 3-(4-methoxyphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 536707-74-1](/img/structure/B2501186.png)
3-(4-methoxyphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-methoxyphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one” is a derivative of indole . Indole derivatives are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Synthesis Analysis
The synthesis of indole derivatives often involves multicomponent reactions . A simple one-pot approach was developed for the synthesis of a furan-2(5H)-one derivative containing indole fragments. This method includes the telescoped multicomponent reaction of indole, 4-methoxyphenylglyoxal, and Meldrum’s acid .Molecular Structure Analysis
The molecular structure of indole derivatives can be confirmed by 1H and 13C-NMR spectroscopy and high-resolution mass spectrometry with electrospray ionization (ESI-HRMS) . The structure of the synthesized furanones was confirmed using these methods .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of indole derivatives often involve alkylation at position 3 of 2-substituted indoles . In the absence of a 2-substituent, regioisomeric products were isolated .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be determined using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- The compound is part of a broader class of chemicals explored for their potential in synthesizing diverse heterocyclic compounds, such as β-, γ-carbolines, and pyrimido[4,5-b]indole derivatives, through iminophosphorane-mediated annelation of pyridine or pyrimidine rings into an indole ring. This process is crucial for creating compounds with potential pharmacological properties (Molina & Fresneda, 1988).
Corrosion Inhibition
- A study on the corrosion inhibition effect of spiropyrimidinethiones, related to 3-(4-methoxyphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one, on mild steel in HCl solution utilized electrochemical and quantum studies. These inhibitors demonstrated mixed inhibition behavior and adhered to Langmuir's adsorption isotherm, highlighting the potential of such compounds in protecting metals from corrosion (Yadav et al., 2015).
Methuosis Induction in Cancer Treatment
- Compounds related to 3-(4-methoxyphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one have been synthesized and evaluated for their ability to induce methuosis, a novel form of non-apoptotic cell death, in glioblastoma and other types of cancer cells. This research provides insights into new therapeutic strategies for treating resistant forms of cancer (Robinson et al., 2012).
Antitumor Activity
- The synthesis of new classes of antineoplastic agents, including derivatives of 3-(4-methoxyphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one, has shown promising results in vitro (against leukemic and solid tumor cells) and in vivo on various experimental tumor models. These studies contribute to the development of novel cancer therapies (Nguyen et al., 1990).
Novel Syntheses for Drug Discovery
- Research into the synthesis of novel indole-benzimidazole derivatives, utilizing compounds related to 3-(4-methoxyphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one, has opened new avenues for drug discovery, particularly in exploring their potential pharmacological properties (Wang et al., 2016).
Antiplatelet and Analgesic Agents
- Studies on the synthesis and pharmacological evaluation of benzopyrano[4,3-d]pyrimidines, related to the compound , have shown their effectiveness as antiplatelet and analgesic agents. This research demonstrates the compound's potential in developing new treatments for conditions requiring antiplatelet or analgesic interventions (Bruno et al., 2004).
Mecanismo De Acción
The mechanism of action of indole derivatives is diverse, given their wide range of biological activities. For example, they have been reported to reduce oxidative stress, impede DNA synthesis to influence target cells’ activation, proliferation, and apoptosis, and inhibit the proinflammatory cytokines and chemokines .
Direcciones Futuras
Indole derivatives have immense potential for exploration for newer therapeutic possibilities . They are considered “privileged structures” in pharmaceutical chemistry due to their high-affinity binding to many receptors . Therefore, they are of great interest for future research in drug development .
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-23-12-9-7-11(8-10-12)21-17(22)16-15(20-18(21)24-2)13-5-3-4-6-14(13)19-16/h3-10,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQXFJMEGMTDQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



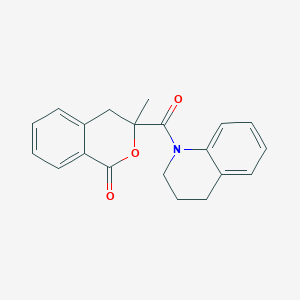
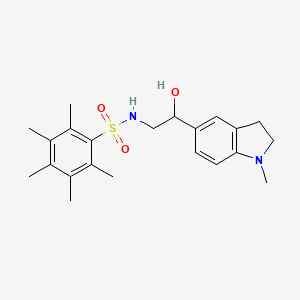
![N-(4-chlorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2501111.png)
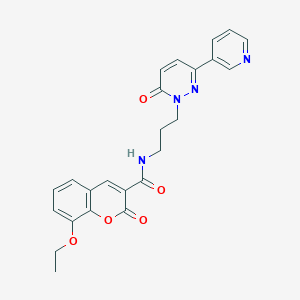
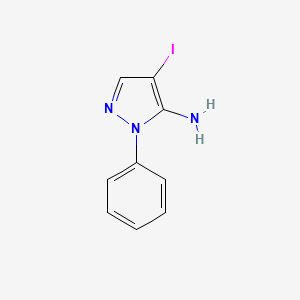
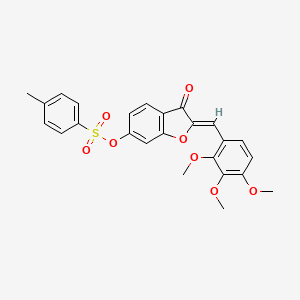
![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2501119.png)
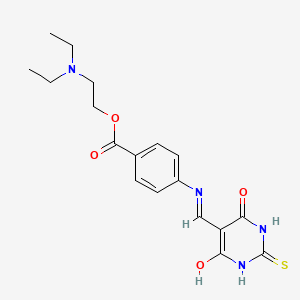
![4-methoxy-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2501122.png)
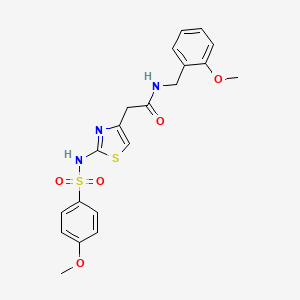
![7-(4-fluorobenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2501124.png)
![Methyl 2-(4-{[(2-chloro-6-methylpyridin-3-yl)sulfonyl]oxy}phenyl)acetate](/img/structure/B2501126.png)